molecular formula C15H17NO3 B11583850 4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid

4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid

Cat. No.: B11583850
M. Wt: 259.30 g/mol
InChI Key: ZWLUNVYCKDJCQD-XFXZXTDPSA-N
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Description

4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexylidene group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid typically involves the condensation of 4-aminobenzoic acid with 3-methyl-2-oxocyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of the target compound.

    3-methyl-2-oxocyclohexanone: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

4-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to its specific combination of functional groups and structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-[[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino]benzoic acid

InChI

InChI=1S/C15H17NO3/c1-10-3-2-4-12(14(10)17)9-16-13-7-5-11(6-8-13)15(18)19/h5-10,16H,2-4H2,1H3,(H,18,19)/b12-9-

InChI Key

ZWLUNVYCKDJCQD-XFXZXTDPSA-N

Isomeric SMILES

CC1CCC/C(=C/NC2=CC=C(C=C2)C(=O)O)/C1=O

Canonical SMILES

CC1CCCC(=CNC2=CC=C(C=C2)C(=O)O)C1=O

Origin of Product

United States

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